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ML353

mGlu5 Silent Allosteric Modulator Radioligand Binding

ML353 is a benchmark mGlu5 silent allosteric modulator (SAM) that binds the MPEP site with high affinity (Ki 18.2 nM) but neutral cooperativity, eliminating confounding functional bias. Its >20-fold improved affinity over earlier SAMs ensures precise target engagement. The terminal alkyne handle enables click chemistry conjugation for probe development. Ideal for occupancy studies where NAMs/PAMs are unsuitable.

Molecular Formula C19H15FN2O
Molecular Weight 306.3 g/mol
Cat. No. B11930720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML353
Molecular FormulaC19H15FN2O
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1C2C1CN(C2)C(=O)C3=NC=C(C=C3)C#CC4=CC(=CC=C4)F
InChIInChI=1S/C19H15FN2O/c20-17-3-1-2-13(8-17)4-5-14-6-7-18(21-10-14)19(23)22-11-15-9-16(15)12-22/h1-3,6-8,10,15-16H,9,11-12H2
InChIKeyPEDQCOLPUZUUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone (ML353): A High-Affinity mGlu5 Silent Allosteric Modulator


3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone, also designated ML353 (VU0478006), is a synthetic small molecule belonging to the picolinamide acetylene class [1]. It functions as a selective ligand for the metabotropic glutamate receptor subtype 5 (mGlu5) silent allosteric modulator (SAM), a rare category of allosteric ligands that bind to the MPEP allosteric site but exhibit neutral cooperativity for calcium mobilization . The compound has a molecular formula of C19H15FN2O and a molecular weight of 306.33 g/mol [2].

Why mGlu5 Allosteric Modulators Cannot Be Interchanged: The Case for ML353


Within the mGlu5 allosteric modulator class, compounds are not functionally equivalent due to distinct cooperativity profiles—positive (PAMs), negative (NAMs), or neutral (SAMs). While many compounds share the MPEP binding site, their divergent pharmacological effects preclude simple substitution [1]. ML353 distinguishes itself as a silent allosteric modulator (SAM) that binds with high affinity but lacks intrinsic cooperativity for Gq-mediated calcium signaling, unlike the NAM MPEP or the PAM VU0092273 [2]. Furthermore, its >20-fold improved affinity over the earlier SAM 5MPEP (Ki = 18.2 nM vs. 388 nM) makes it the preferred tool for probing allosteric site occupancy without confounding functional bias [3]. Consequently, substituting ML353 with another MPEP-site ligand would introduce unintended agonism or antagonism, compromising experimental interpretation.

Quantitative Differentiation of ML353 Against mGlu5 Modulator Benchmarks


Affinity Enhancement: ML353 Exhibits >20-Fold Higher Affinity than 5MPEP

ML353 binds to the MPEP allosteric site on mGlu5 with a Ki of 18.2 nM, representing a >20-fold improvement in affinity compared to the previous SAM tool compound 5MPEP, which has a reported Ki of 388 nM [1]. This affinity increase was determined via [3H]-methoxyPEPy radioligand competition binding assays [2].

mGlu5 Silent Allosteric Modulator Radioligand Binding

Functional Selectivity: ML353 is a Neutral SAM, Contrasting with NAMs and PAMs

In intracellular calcium mobilization assays using HEK293 cells expressing recombinant rat mGlu5, ML353 exhibits a fold-shift (FS) value of 1.2, classifying it as a silent allosteric modulator (SAM) with neutral cooperativity [1]. This contrasts sharply with the negative allosteric modulator (NAM) MPEP (Ki = 28 nM, fully inhibits agonist-stimulated calcium) [2] and the positive allosteric modulator (PAM) VU0092273 (EC50 = 0.27 μM, potentiates calcium responses) .

mGlu5 Allosteric Modulation Functional Assay

mGlu Subtype Selectivity Profile Confirms Minimal Off-Target Activity

ML353 demonstrates high selectivity for mGlu5 over other group I, II, and III metabotropic glutamate receptors. At a concentration of 10 μM, ML353 exhibits fold-shift values between 0.8 and 1.5 across mGlu1-8 in intracellular calcium assays, indicating negligible activity [1]. This selectivity profile is comparable to that of MPEP, which also shows no appreciable activity at mGlu1b/2/3/4a/7b/8a/6 receptors [2].

mGlu5 Selectivity GPCR

Physicochemical Profile: Aqueous Solubility and Stability Support In Vitro Applications

ML353 exhibits a solubility of 16.9 ± 0.9 μM (6.0 μg/mL) in PBS at pH 7.4, which is adequate for many in vitro assays [1]. Stability studies in PBS buffer with 10% DMSO at room temperature show that 65% of the parent compound remains after 48 hours [2]. In contrast, the comparator MPEP is reported as insoluble in water, limiting its utility in aqueous buffer systems without co-solvents [3].

Solubility Stability In Vitro

Optimal Application Scenarios for ML353 Based on Differentiated Evidence


Probing Allosteric Site Occupancy in Native Tissues without Functional Interference

ML353's high affinity (Ki = 18.2 nM) and neutral cooperativity (FS = 1.2) make it an ideal tool for studying the consequences of mGlu5 allosteric site occupancy in native systems where functional readouts may be confounded by endogenous modulators . Unlike NAMs or PAMs, ML353 does not alter basal or agonist-stimulated calcium signaling, allowing researchers to isolate binding events from functional outcomes [1].

Click Chemistry-Enabled Bioconjugation for Target Engagement Studies

The terminal alkyne group in ML353 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing reporter molecules . This feature facilitates the development of affinity probes, fluorescent tracers, or pull-down reagents to visualize mGlu5 receptor distribution, confirm target engagement in complex biological samples, or profile binding site occupancy without modifying the core pharmacophore [2].

Structure-Activity Relationship (SAR) Studies of mGlu5 SAMs

ML353 represents a well-characterized benchmark for exploring the structure-activity landscape of picolinamide acetylene-based mGlu5 SAMs [1]. Its robust affinity (Ki = 18.2 nM), selectivity (FS 0.8–1.5 at mGlu1-8), and defined physicochemical properties provide a reliable reference point for evaluating novel SAM candidates and understanding the molecular determinants of neutral cooperativity [3].

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